molecular formula C3H4NaO3S+ B11760294 Sodium 2-oxo-3-sulfanylpropanoic acid

Sodium 2-oxo-3-sulfanylpropanoic acid

Cat. No.: B11760294
M. Wt: 143.12 g/mol
InChI Key: CODUSAVZTZYYDD-UHFFFAOYSA-N
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Description

Sodium 2-oxo-3-sulfanylpropanoic acid, also known as sodium 2-oxo-3-sulfanylpropanoate, is a compound with the molecular formula C3H4O3S.Na. It is a sodium salt derivative of 2-oxo-3-sulfanylpropanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxo-3-sulfanylpropanoic acid typically involves the reaction of 2-oxo-3-sulfanylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization or precipitation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxo-3-sulfanylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfanyl (thiol) group and the oxo group in the molecule .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of sodium 2-oxo-3-sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the oxo group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: Sodium 2-oxo-3-sulfanylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-sodium counterparts .

Properties

Molecular Formula

C3H4NaO3S+

Molecular Weight

143.12 g/mol

IUPAC Name

sodium;2-oxo-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1

InChI Key

CODUSAVZTZYYDD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(=O)O)S.[Na+]

Origin of Product

United States

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